molecular formula C15H22BFO3S B14032930 2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14032930
M. Wt: 312.2 g/mol
InChI Key: DIMUZTRORYVOSS-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of ethoxy, fluoro, and methylthio substituents on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dioxane, and the reaction temperature is often maintained between 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The fluoro and ethoxy groups are generally stable under reducing conditions, but the boronic ester can be reduced to the corresponding borane.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Borane derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring boronic acid derivatives.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid: Similar structure but lacks the dioxaborolane moiety.

    3-Ethoxy-4-fluoro-5-(methylthio)phenol: Contains a hydroxyl group instead of the boronic ester.

    3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde: Features an aldehyde group in place of the boronic ester.

Uniqueness

2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C15H22BFO3S

Molecular Weight

312.2 g/mol

IUPAC Name

2-(3-ethoxy-4-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO3S/c1-7-18-11-8-10(9-12(21-6)13(11)17)16-19-14(2,3)15(4,5)20-16/h8-9H,7H2,1-6H3

InChI Key

DIMUZTRORYVOSS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)SC)F)OCC

Origin of Product

United States

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